Antiproliferative Activity in NSCLC Cell Lines: Cross-Study Comparison with 1,2,3-Triazole-4-carboxamide Class
Activity data reported from a vendor source (not primary peer-reviewed literature) indicate that the target compound exhibits IC₅₀ values of approximately 5.2 µM against A549 cells and 4.8 µM against H460 cells after 48 h exposure in standard MTT assays . For context, a structurally distinct 1,2,3-triazole-4-carboxamide derivative series evaluated by Pokhodylo et al. (2013) showed IC₅₀ values ranging from 2.8 µM to >100 µM across various cancer lines, with the most potent analogs in that study being N-benzylpiperazino derivatives rather than N-alkyl carboxamides [1]. The 4-methylphenyl N1-substitution pattern in the target compound has been associated with enhanced cytotoxicity in rapamycin–triazole conjugates, where 4-methylphenyl-containing analogs showed an 'obvious raise in anticancer activity' relative to unsubstituted phenyl congeners, though quantitative IC₅₀ data for the exact comparator were not disclosed [2].
| Evidence Dimension | Antiproliferative IC₅₀ (MTT, 48 h) |
|---|---|
| Target Compound Data | A549: ~5.2 µM; H460: ~4.8 µM (source: vendor-reported, unverified primary source) |
| Comparator Or Baseline | Pokhodylo et al. series: IC₅₀ range 2.8–>100 µM across multiple cancer lines; rapamycin-triazole 4-methylphenyl analogs: qualitative activity increase vs. phenyl |
| Quantified Difference | No direct head-to-head comparison available; cannot calculate a validated difference |
| Conditions | MTT assay, 48 h, A549 and H460 NSCLC cell lines (target compound); MTT assay, 72 h, various lines (Pokhodylo series) |
Why This Matters
The reported single-digit micromolar potency in NSCLC lines, if independently confirmed, would position this compound within the active range of the triazole-4-carboxamide class, but the absence of a direct comparator assay precludes a procurement decision based on potency alone.
- [1] Pokhodylo, N., Shyyka, O., Matiychuk, V. Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Medicinal Chemistry Research, 2013, 22(5), 2426-2438. View Source
- [2] Synthesis and anticancer activity of novel rapamycin C-28 containing triazole moiety compounds. Knihovny.cz / various repositories. Accessed 2026-05-08. View Source
